2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

Catalog No.
S732251
CAS No.
3107-34-4
M.F
C7H8ClF3N2
M. Wt
212.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

CAS Number

3107-34-4

Product Name

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride

IUPAC Name

[2-(trifluoromethyl)phenyl]hydrazine;hydrochloride

Molecular Formula

C7H8ClF3N2

Molecular Weight

212.6 g/mol

InChI

InChI=1S/C7H7F3N2.ClH/c8-7(9,10)5-3-1-2-4-6(5)12-11;/h1-4,12H,11H2;1H

InChI Key

ZUSWDTWYONAOPH-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl

Solubility

15.7 [ug/mL]

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NN.Cl

Synthesis of Carboxylic Acids and Derivatives:

2-(Trifluoromethyl)Phenylhydrazine Hydrochloride (2-TMPH HCl) finds its primary application in the synthesis of various carboxylic acids and their derivatives. It acts as a key intermediate in the Zinkeisen-Fehling reaction, a powerful tool for introducing a trifluoromethyl group (-CF3) onto aromatic rings. This reaction involves the condensation of 2-TMPH HCl with an aromatic aldehyde or ketone, followed by hydrolysis and decarboxylation to yield the trifluoromethylated product.

Examples of applications in the Zinkeisen-Fehling reaction include:

  • Synthesis of trifluoromethylated heterocyclic compounds, which are valuable building blocks in medicinal chemistry due to their diverse biological activities.
  • Preparation of trifluoromethylated drug candidates with improved potency and metabolic stability compared to their non-fluorinated counterparts.

Other Potential Applications:

While the Zinkeisen-Fehling reaction remains the primary use of 2-TMPH HCl in research, its unique chemical properties suggest potential applications in other areas, including:

  • Development of new catalysts: The trifluoromethyl group can influence the electronic and steric properties of a molecule, making 2-TMPH HCl a potential candidate for the design of novel catalysts for various organic transformations.
  • Exploration in medicinal chemistry: The presence of the hydrazine moiety in 2-TMPH HCl opens up possibilities for exploring its reactivity with various biomolecules, potentially leading to the discovery of new therapeutic agents.

2-(Trifluoromethyl)phenylhydrazine hydrochloride is a chemical compound with the molecular formula C₇H₈ClF₃N₂ and a molar mass of 212.6 g/mol. It appears as bright yellow crystals and has a melting point of 220 °C and a boiling point of 221.5 °C at 760 mmHg . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylhydrazine structure, which enhances its reactivity and biological activity.

There is no documented information regarding the specific mechanism of action of 2-(Trifluoromethyl)phenylhydrazine hydrochloride in biological systems.

Due to limited research on this specific compound, it's crucial to handle it with caution, assuming potential hazards associated with arylhydrazines:

  • Toxicity: Arylhydrazines can be toxic if ingested, inhaled, or absorbed through the skin [].
  • Flammability: The compound may be flammable, especially in dry conditions.
  • Reactivity: The hydrazine group can react with oxidizing agents, leading to exothermic reactions.

  • Diazotization Reaction: The process begins with the reaction of p-trifluoromethylaniline with sodium nitrite in an acidic medium (usually hydrochloric acid). This step generates a diazonium salt intermediate, which is crucial for subsequent reactions .
  • Reduction Reaction: The diazonium salt undergoes reduction, typically using reducing agents like sodium sulfite or other suitable reagents, to yield the final hydrazine product. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity .

The synthesis of 2-(trifluoromethyl)phenylhydrazine hydrochloride typically follows these steps:

  • Preparation of Reaction Mixture: A mixture of concentrated hydrochloric acid and water is prepared, followed by the addition of p-trifluoromethylaniline under controlled temperature conditions to facilitate diazotization .
  • Diazotization: Sodium nitrite solution is added dropwise to the cooled reaction mixture, maintaining low temperatures (0-5 °C) to stabilize the diazonium salt formed .
  • Reduction: The diazonium salt is then subjected to reduction, where agents such as sodium sulfite are used to convert it into the hydrazine derivative .
  • Crystallization: The final product is isolated through crystallization techniques, ensuring high purity levels suitable for various applications.

2-(Trifluoromethyl)phenylhydrazine hydrochloride has several applications in various fields:

  • Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds due to its potential biological activity.
  • Agricultural Chemicals: The compound could be explored for use in agrochemicals, particularly as a pesticide or herbicide.
  • Research: It is utilized in chemical research for studying hydrazine derivatives and their reactivity patterns.

Interaction studies involving 2-(trifluoromethyl)phenylhydrazine hydrochloride are crucial for understanding its behavior in biological systems. Preliminary assessments indicate that hydrazine derivatives can interact with various biomolecules, potentially affecting enzyme activity or cellular pathways. Comprehensive interaction studies would help clarify its pharmacodynamics and toxicology profiles.

Several compounds share structural similarities with 2-(trifluoromethyl)phenylhydrazine hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3-(Trifluoromethyl)phenylhydrazine hydrochloride3107-33-30.90Different position of trifluoromethyl group
4-(Trifluoromethyl)phenylhydrazine hydrochloride2923-56-00.90Substituent at para position
3,5-Bis(trifluoromethyl)phenylhydrazine hydrochloride502496-23-30.88Contains two trifluoromethyl groups
4-Hydrazinyl-3-(trifluoromethyl)benzonitrile184163-56-20.86Incorporates a nitrile functional group
5-Methyl-2-(trifluoromethyl)aniline106877-29-60.82Contains a methyl substituent

The unique aspect of 2-(trifluoromethyl)phenylhydrazine hydrochloride lies in its specific trifluoromethyl positioning, which can influence its reactivity and biological interactions compared to other similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (28.57%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (28.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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